molecular formula C13H19Br2N3O2 B15437167 2,7-Diazaspiro[4.4]nonane, dihydrobromide, (S)-

2,7-Diazaspiro[4.4]nonane, dihydrobromide, (S)-

Cat. No.: B15437167
M. Wt: 409.12 g/mol
InChI Key: CJPSTLRNPVFFOX-GXKRWWSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features: 2,7-Diazaspiro[4.4]nonane is a bicyclic amine with two nitrogen atoms at positions 2 and 7, forming a spiro junction between two four-membered rings. Its molecular formula is C₇H₁₄N₂, with a rigid, three-dimensional structure that enhances binding specificity in receptor-ligand interactions . The (S)-enantiomer, when combined with dihydrobromide counterions (CAS: 77415-55-5), improves solubility and stability for pharmaceutical applications .

Synthesis:
Key synthetic routes include:

  • Malononitrile-based synthesis: Nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, yielding the spiro core with high efficiency (75–85% yield) .
  • Asymmetric catalysis: Chiral phosphoric acids (e.g., SPINOL-derived CPA 8) enable enantioselective synthesis of (S)-configured derivatives, achieving up to 96% ee in spiroindoline frameworks .

Pharmacological Relevance: The compound serves as a core scaffold in sigma receptor (SR) ligands, demonstrating nanomolar affinity (Kᵢ = 1.8–11 nM for S1R) and potent antiallodynic activity in neuropathic pain models . Its rigid structure also facilitates interactions with residues like Glu172 in S1R, crucial for ligand binding .

Properties

Molecular Formula

C13H19Br2N3O2

Molecular Weight

409.12 g/mol

IUPAC Name

(5S)-2-(4-nitrophenyl)-2,7-diazaspiro[4.4]nonane;dihydrobromide

InChI

InChI=1S/C13H17N3O2.2BrH/c17-16(18)12-3-1-11(2-4-12)15-8-6-13(10-15)5-7-14-9-13;;/h1-4,14H,5-10H2;2*1H/t13-;;/m0../s1

InChI Key

CJPSTLRNPVFFOX-GXKRWWSZSA-N

Isomeric SMILES

C1CNC[C@@]12CCN(C2)C3=CC=C(C=C3)[N+](=O)[O-].Br.Br

Canonical SMILES

C1CNCC12CCN(C2)C3=CC=C(C=C3)[N+](=O)[O-].Br.Br

Origin of Product

United States

Comparison with Similar Compounds

Linear and Monocyclic Diamines
Compound Target Activity (AC₅₀ or Kᵢ) Selectivity Key Findings
Piperazine PKM2 Activation 895 nM (AC₅₀) Moderate Higher potency than spiro analogues
1,4-Diazepane PKM2 Activation 895 nM (AC₅₀) Moderate Similar to piperazine in efficacy
2,7-Diazaspiro[4.4]nonane PKM2 Activation >1 µM (AC₅₀) Low Less active due to steric constraints

Key Insight: In PKM2 activators, spirocyclic diamines underperform compared to flexible monocycles like piperazine, likely due to reduced conformational adaptability in the enzyme's binding pocket .

Spirocyclic Analogues
Compound Target Activity/Selectivity Structural Advantage
2,7-Diazaspiro[4.4]nonane S1R/S2R Kᵢ(S1R) = 1.8–11 nM; S1R > S2R Optimal steric bulk for S1R binding
2,7-Diazaspiro[3.5]nonane D4R D4R IC₅₀ = 12 nM; D4R > D2R Extended reach into TM4/5/6 pocket
2,8-Diazaspiro[5.5]undecane Quinolones MIC = 0.06 µg/mL (E. coli) Enhanced Gram-negative activity

Key Insights :

  • Ring Size Matters : Smaller spiro rings (e.g., [3.5] vs. [4.4]) improve selectivity for dopamine receptors (D4R over D2R) by optimizing ligand-receptor steric complementarity .
  • Substituent Effects: N-Alkylation of 2,7-diazaspiro[4.4]nonane in quinolones boosts antibacterial activity, surpassing pyrrolidine analogues .
Bicyclic and Bridged Systems
Compound Target Activity Advantage/Disadvantage
2,6-Diazabicyclo[3.2.2]nonane PKM2 Activation AC₅₀ >1 µM Low metabolic stability
Diazabicyclo[4.3.0]nonane S1R/S2R Kᵢ(S1R) = 3–15 nM Moderate selectivity (S1R:S2R = 5:1)

Key Insight: Bridged systems like diazabicyclo[4.3.0]nonane exhibit comparable S1R affinity to spirocycles but lack the stereochemical rigidity required for high subtype selectivity .

Sigma Receptors :

  • 2,7-Diazaspiro[4.4]nonane derivatives show >100-fold selectivity for S1R over S2R, attributed to interactions with Glu172 and hydrophobic subpockets .
  • Diazaspiro[3.5]nonane analogues prioritize D4R antagonism (IC₅₀ = 12 nM) over sigma receptor activity, highlighting scaffold-dependent target engagement .

Antibacterial Agents :

  • Spiro-substituted quinolones (e.g., 4b) exhibit 10-fold lower MICs against S. aureus compared to piperazine-based analogues, emphasizing the role of spiro rigidity in bacterial topoisomerase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.